

An In-depth Technical Guide to the Physicochemical Properties of (-)-Isobicyclogermacrenal

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Compound of Interest

Compound Name: (-)-Isobicyclogermacrenal

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Introduction

(-)-Isobicyclogermacrenal is a naturally occurring sesquiterpenoid aldehyde that has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, and known biological activities, with a focus on the experimental protocols and signaling pathways associated with this compound.

Physicochemical Properties

(-)-Isobicyclogermacrenal is a sesquiterpene hydrocarbon.^[1] Limited experimental data is available for some of its physical properties. The fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O	[1]
Molecular Weight	218.33 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Spectral Data

The structural elucidation of **(-)-Isobicyclogermacrenal** has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete assignment of ¹H and ¹³C NMR spectra for isobicyclogermacrenal has been carried out using 2D NMR methods.[2] While specific datasets for the (-)-enantiomer are not detailed in the provided search results, the general assignments provide a basis for its structural confirmation.

¹H NMR Spectral Data (Predicted/Typical Ranges)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic H	9.0 - 10.0	s	-
Vinylic H	4.5 - 7.0	m	-
Allylic H	1.8 - 2.5	m	-
Aliphatic H	0.8 - 2.0	m	-
Methyl H	0.8 - 1.5	s, d	-

¹³C NMR Spectral Data (Predicted/Typical Ranges)

Carbon	Chemical Shift (δ , ppm)
C=O (Aldehyde)	190 - 200
C=C (Olefinic)	100 - 150
C-O	50 - 80
Aliphatic C	10 - 60

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition and confirming the molecular weight of **(-)-Isobicyclogermacrenal**. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

Ion	m/z Ratio
[M] ⁺	218.1671
Fragment Ions	Dependent on ionization method

Experimental Protocols

Isolation and Purification of (-)-Isobicyclogermacrenal

(-)-Isobicyclogermacrenal is a natural product that can be isolated from various plant sources, including *Valeriana officinalis* and *Eucalyptus dawsonii*.^{[2][3]} A general protocol for its isolation and purification is as follows:

- **Extraction:** The plant material (e.g., roots, leaves) is collected, dried, and ground into a fine powder. The powder is then subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using techniques like Soxhlet extraction or maceration.
- **Fractionation:** The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

- **Chromatographic Separation:** The fraction containing **(-)-Isobicyclogermacrenal** is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or Sephadex, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[4]
- **Structure Elucidation:** The purity and structure of the isolated compound are confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.[2]

Below is a generalized workflow for the isolation and purification process.



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Isolation and Purification Workflow.

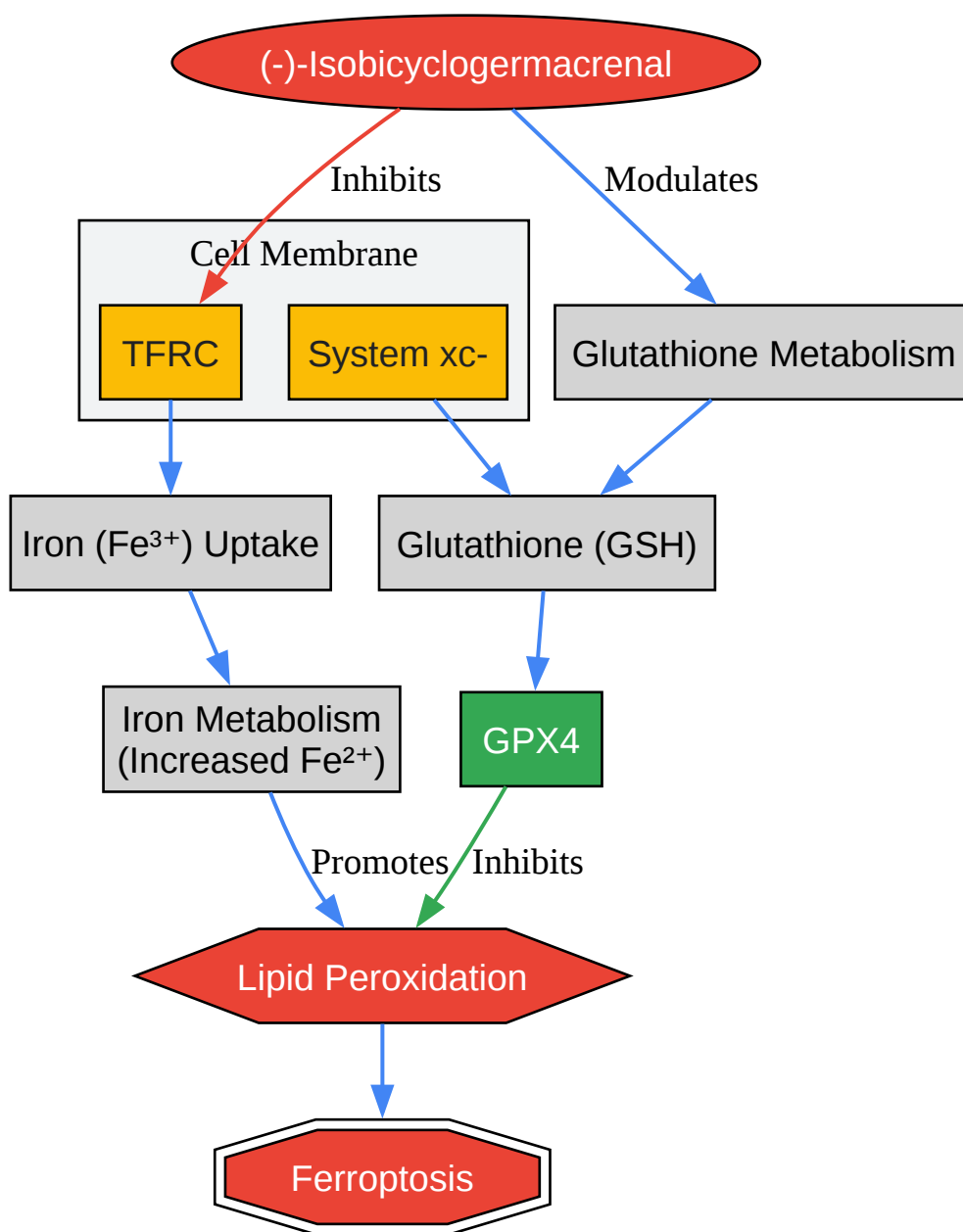
Biological Activity and Signaling Pathways

(-)-Isobicyclogermacrenal has been reported to exhibit neuroprotective effects. Specifically, it has been shown to ameliorate hippocampal ferroptosis, a form of iron-dependent programmed cell death.[5] Its mechanism of action involves the mitigation of abnormalities in iron, cholesterol, and glutathione metabolism.[5]

Modulation of Ferroptosis Pathway

(-)-Isobicyclogermacrenal has been found to directly target the transferrin receptor (TFRC), which is involved in iron uptake by cells.[5] By modulating iron metabolism, it helps to reduce oxidative stress and subsequent lipid peroxidation, which are key events in ferroptosis. The compound also influences glutathione metabolism, which is critical for the function of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation.

The diagram below illustrates the key components of the ferroptosis pathway and the proposed points of intervention by **(-)-Isobicyclogermacrenal**.



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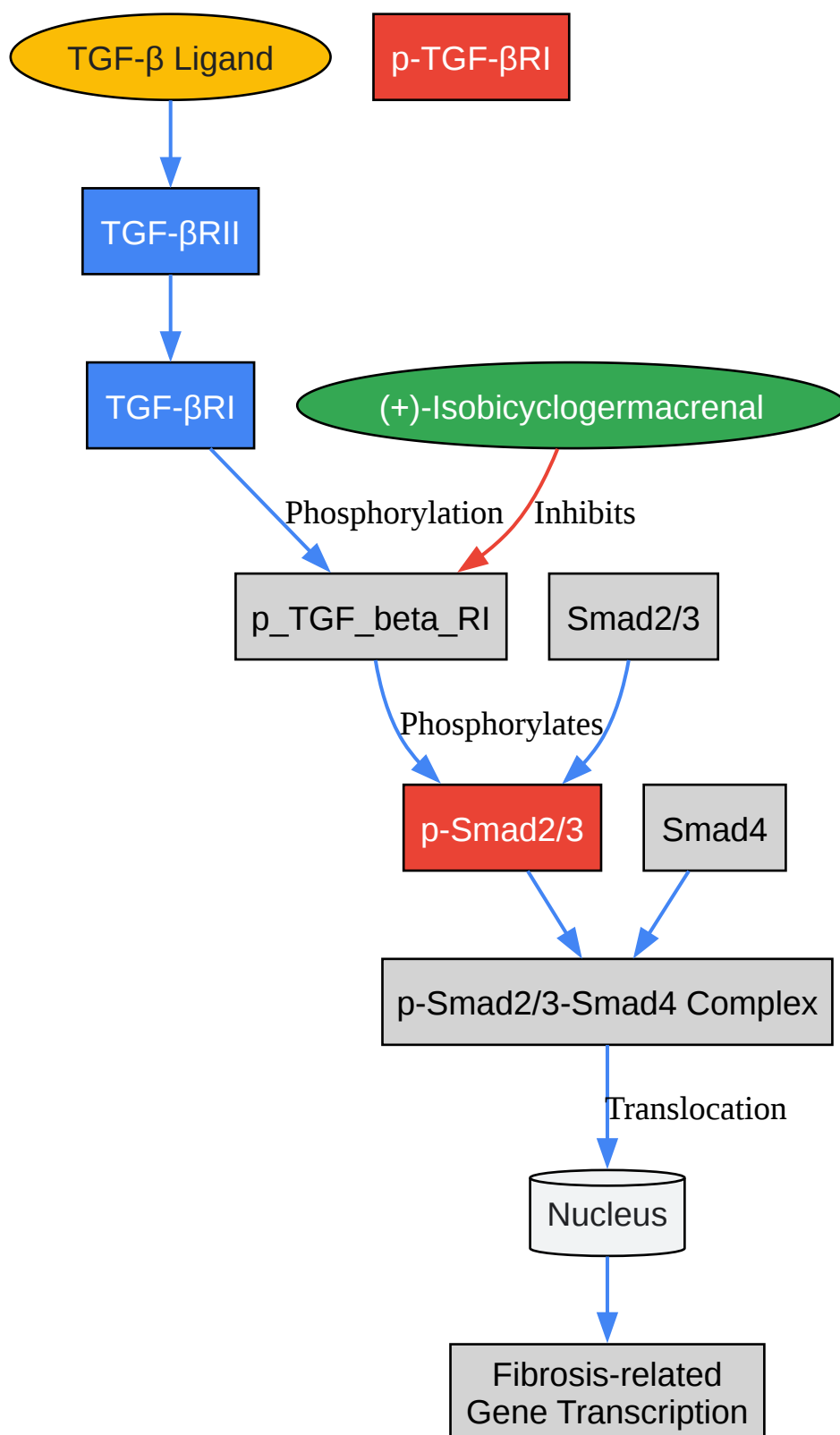
Modulation of the Ferroptosis Pathway.

Inhibition of TGF- β /Smad Signaling Pathway by the (+)-Enantiomer

While this guide focuses on **(-)-Isobicyclogermacrenal**, it is noteworthy that its enantiomer, **(+)-Isobicyclogermacrenal**, has been shown to alleviate cardiac fibrosis by inhibiting the Transforming Growth Factor- β (TGF- β)/Smad signaling pathway. TGF- β signaling is initiated by

the binding of the TGF- β ligand to its type II receptor (TGF- β RII), which then recruits and phosphorylates the type I receptor (TGF- β RI). This activation leads to the phosphorylation of downstream proteins Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression related to fibrosis. (+)-Isobicyclogermacrenal inhibits the phosphorylation of the TGF- β type I receptor.

The following diagram outlines the TGF- β /Smad signaling pathway and the inhibitory action of (+)-Isobicyclogermacrenal.



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Inhibition of the TGF- β /Smad Pathway.

Conclusion

(-)-Isobicyclogermacrenal is a sesquiterpenoid of significant interest due to its biological activities, particularly its neuroprotective effects through the modulation of ferroptosis. While a comprehensive profile of its physicochemical properties is still emerging, the available spectral data and isolation protocols provide a solid foundation for further research. The distinct biological activities of its enantiomers also highlight the stereospecificity of its interactions with biological targets. This guide serves as a valuable resource for scientists and researchers engaged in the study and development of this promising natural compound.

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